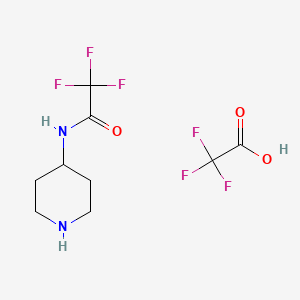

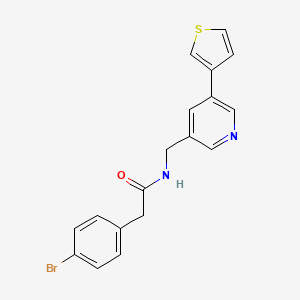

![molecular formula C13H14N2O B2698813 3-[(2-Methylphenyl)methoxy]pyridin-2-amine CAS No. 107229-58-3](/img/structure/B2698813.png)

3-[(2-Methylphenyl)methoxy]pyridin-2-amine

Übersicht

Beschreibung

“3-[(2-Methylphenyl)methoxy]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as aminopyridines and derivatives . It is a chemically differentiated building block for organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular formula of “3-[(2-Methylphenyl)methoxy]pyridin-2-amine” is C13H14N2O . Its molecular weight is 214.26306 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds, N-(pyridin-2-yl)amides, have been studied. These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Wissenschaftliche Forschungsanwendungen

Polymer Solar Cells

A study on amine-based fullerene derivatives applied as acceptor and cathode interfacial material in polymer solar cells highlights the potential use of related compounds in enhancing solar cell efficiency. These materials, with high electron mobility, could be relevant in developing nano-structured organic solar cells, aiming for alcohol-processable, high-efficient options (Lv et al., 2014).

Corrosion Inhibition

Research on pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid environments suggests that compounds with similar structures could serve as effective corrosion protection agents. These inhibitors work by forming a protective film on the metal surface, significantly reducing corrosion rates (Ansari et al., 2015).

Catalysis

A study on palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins points to the utility of such compounds in catalytic processes, including polymerization and organic synthesis. These complexes facilitate the conversion of olefins into esters, a key reaction in industrial chemistry (Zulu et al., 2020).

Electrochemical Studies

Investigations into the electrochemical behavior of unsymmetrical dihydropyridines in protic media may offer insights into the electrochemical properties of "3-[(2-Methylphenyl)methoxy]pyridin-2-amine." Such studies are crucial for understanding the redox behavior of nitrogen-containing heterocycles, which is relevant in designing novel electronic materials and sensors (David et al., 1995).

Molecular Magnetism

Research on manganese(II) complexes with aminomethylpyridine-derived ligands showcases the potential of nitrogen-containing ligands in the field of molecular magnetism. These studies contribute to the understanding of magnetic interactions in coordination compounds, which is valuable for the development of molecular magnetic materials (Wu et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of 3-[(2-Methylphenyl)methoxy]pyridin-2-amine are currently unknown. The compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Mode of Action

The exact mode of action of 3-[(2-Methylphenyl)methoxy]pyridin-2-amine It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of potential effects .

Eigenschaften

IUPAC Name |

3-[(2-methylphenyl)methoxy]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-5-2-3-6-11(10)9-16-12-7-4-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKFEARVHLZPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylphenyl)methoxy]pyridin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2698738.png)

![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2698741.png)

![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)

![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)

![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)

![3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698753.png)